N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-bromo-2-methylphenyl group and two dimethylcarboxamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenylamine to introduce the bromo substituent. This is followed by the formation of the piperidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N3-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-3-methoxy-N-methylpropanamide
- N-(4-bromo-2-methylphenyl)-3-furamide
- N-(4-bromo-2-methylphenyl)-3-(3-methylphenoxy)propanamide
Uniqueness
N~3~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide stands out due to its specific substitution pattern and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-9-13(17)6-7-14(11)18-15(21)12-5-4-8-20(10-12)16(22)19(2)3/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMYKNNKPYBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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